![molecular formula C22H32Cl4N2O B608635 (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate CAS No. 856681-05-5](/img/structure/B608635.png)
(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
Overview
Description
Azepines, which “®-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate” is a derivative of, are seven-membered heterocyclic compounds with great pharmacological and therapeutic implications . They are key structural fragments in a wide range of biologically active compounds of natural and synthetic origin .
Molecular Structure Analysis
The molecular structure of azepine derivatives can be analyzed using a variety of techniques, including X-ray diffraction (single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD)), spectroscopic (solid state nuclear magnetic resonance spectroscopy (ssNMR), Fourier-transformed infrared spectroscopy (FT-IR), Raman spectroscopy), and computational (molecular mechanics (MM), Quantum Mechanics (QM), molecular dynamics (MD)) methods .
Scientific Research Applications
Obesity Treatment
Lorcaserin is a highly selective 5HT2C receptor agonist used for the treatment of obesity . It has been shown to reduce body weight and food intake in animal models of obesity . It is thought that targeting the 5HT2C receptor may alter body weight by regulating satiety .
Management of Weight-related Comorbidities
Lorcaserin is used in conjunction with physical activity and calorie restriction for weight loss in obese patients with a body mass index (BMI) of 30 and above, and in overweight patients with weight-related comorbidities .
Appetite Regulation
Lorcaserin reduces appetite by activating a type of serotonin receptor known as the 5-HT 2C receptor in a region of the brain called the hypothalamus, which is known to control appetite .
Insulin Sensitivity Improvement
Lorcaserin can improve insulin sensitivity and hyperinsulinemia mainly through activating 5-HT 2C R in the hypothalamus .
Glucose-Stimulated Insulin Secretion (GSIS) Inhibition
Lorcaserin inhibits glucose-stimulated insulin secretion (GSIS) by activating 5-HT 2C R on the β cells . This effect of lorcaserin on GSIS of pancreatic β cell has been studied .
Calcium Influx Inhibition in Pancreatic Islets
Lorcaserin inhibits calcium influx in murine pancreatic islets . This inhibition is dose-dependent and is achieved through the activation of 5-HT 2C R by lorcaserin .
These applications highlight the diverse roles of Lorcaserin HCl hemihydrate in scientific research, particularly in the fields of obesity treatment, appetite regulation, and insulin secretion. However, it’s important to note that the use of Lorcaserin was voluntarily withdrawn from the U.S. market in 2020 due to a higher risk of cancer found in patients treated with lorcaserin .
Mechanism of Action
Target of Action
The primary target of ®-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate, also known as Lorcaserin hydrochloride hemihydrate, is the serotonin 2C receptor . This receptor is a protein that in humans is encoded by the HTR2C gene . The serotonin 2C receptor is a subtype of the serotonin receptor, which binds the neurotransmitter serotonin .
Mode of Action
Lorcaserin hydrochloride hemihydrate is believed to reduce appetite and cause satiety by selectively activating the serotonin 2C receptors on anorexigenic pro-opiomelanocortin neurons located in the hypothalamus . This selective activation is thought to stimulate the release of alpha-melanocortin stimulating hormone, which signals the feeling of satiety and leads to reduced food intake .
Biochemical Pathways
The activation of the serotonin 2C receptor by Lorcaserin hydrochloride hemihydrate affects the biochemical pathway involving the pro-opiomelanocortin (POMC) neurons . POMC neurons are known to play a crucial role in energy homeostasis and regulation of body weight . When these neurons are activated, they release alpha-melanocortin stimulating hormone, which then acts on the melanocortin-4 receptors, leading to decreased food intake and increased energy expenditure .
Pharmacokinetics
Lorcaserin hydrochloride hemihydrate has extensive hepatic metabolism, producing inactive compounds . Lorcaserin sulfamate (M1) is the major metabolite circulating in the plasma, and N-carbamoyl glucuronide lorcaserin (M5) is the major metabolite in urine . The compound has a plasma protein binding of approximately 70% .
Result of Action
The molecular and cellular effects of Lorcaserin hydrochloride hemihydrate’s action primarily involve the reduction of food intake and the promotion of satiety . By selectively activating the serotonin 2C receptors on POMC neurons, it stimulates the release of alpha-melanocortin stimulating hormone, which signals the feeling of fullness and leads to decreased food intake .
properties
IUPAC Name |
(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH.H2O/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;;/h2-3,6,8,13H,4-5,7H2,1H3;1H;1H2/t8-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBENLXSMFWRJRU-JZGIKJSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCC2=C1C=C(C=C2)Cl.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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